molecular formula C11H24Cl2N2 B1424591 n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride CAS No. 1219957-33-1

n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride

Cat. No. B1424591
CAS RN: 1219957-33-1
M. Wt: 255.22 g/mol
InChI Key: GVTVRWJUEIBSBM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride is C11H24Cl2N2 . Its average mass is 255.228 Da and its monoisotopic mass is 254.131653 Da .

Scientific Research Applications

Synthesis and Catalysis

n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride derivatives have been synthesized in good to high yields using various catalysts. For example, in the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, catalysts such as N,N,N′,N′‐tetrabromobenzene‐1,3‐disulfonamide and poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide) were used under solvent-free conditions at room temperature (Ghorbani‐Vaghei & Amiri, 2014).

Metal Complex Synthesis

Reactions involving n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride have been used to synthesize metal complexes. For example, reactions with palladium(II), copper(I), silver(I) salts, and iron pentacarbonyl have yielded a series of complexes displaying various coordination modes (Hai‐bin Song, Zhengxing Zhang, & T. Mak, 2002).

Pyrrolidine Synthesis

Pyrrolidines, which have significant biological and industrial applications, have been synthesized using n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride derivatives. A study showed the synthesis of pyrrolidines in [3+2] cycloaddition reactions under mild conditions (Magdalena Żmigrodzka et al., 2022).

Crystal Packing Study

The molecular structures of certain derivatives, like N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, show effective conformation and crystal packing dominated by various intermolecular interactions, which are crucial in understanding molecular properties (C. Lai, F. Mohr, & E. Tiekink, 2006).

Reagent in Medicinal Chemistry

n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride derivatives have been synthesized and evaluated as sigma receptor ligands in medicinal chemistry, contributing to the development of therapeutic agents (B. de Costa et al., 1992).

Chemical Reactivity and Kinetics

Studies on the chemical reactivity and kinetics of cyclohexyl derivatives, including those related to n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride, contribute to the understanding of complex chemical processes. For instance, the reaction of carbonyl compounds with cyclohexyl isocyanide has been studied for mechanistic insights (T. Saegusa, N. Takaishi, & H. Fujii, 1968).

Safety and Hazards

The safety and hazards of n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride are not fully detailed in the available resources. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-cyclohexyl-N-methylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTVRWJUEIBSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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